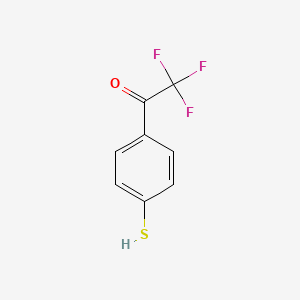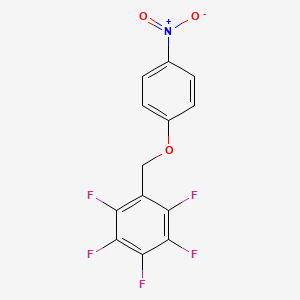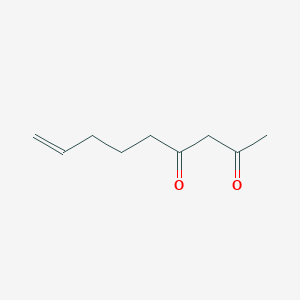
Non-8-ene-2,4-dione
Overview
Description
Non-8-ene-2,4-dione is an organic compound with the molecular formula C9H14O2. It is a member of the β-diketone family, characterized by the presence of two carbonyl groups (C=O) separated by a single carbon atom. This compound is notable for its unique structure, which includes a non-ene backbone with double bonds at specific positions, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures, such as keto-enol tautomers, can undergo a proton-transfer equilibrium . This process might influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
For instance, compounds with a keto-enol structure have been implicated in steroid hormone biosynthesis
Result of Action
It’s worth noting that compounds with similar structures, such as keto-enol tautomers, can undergo a proton-transfer equilibrium , which might influence their molecular and cellular effects.
Action Environment
It’s worth noting that the stability and efficacy of similar compounds, such as keto-enol tautomers, can be influenced by factors such as ph and temperature
Biochemical Analysis
Biochemical Properties
It is known that the compound can participate in various biochemical reactions
Cellular Effects
It is speculated that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: Non-8-ene-2,4-dione can be synthesized through various methods, including the Claisen condensation, hydration of alkynones, and decarboxylative coupling. One common synthetic route involves the Claisen condensation of an ester with a ketone, followed by dehydration to form the desired β-diketone structure .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Claisen condensation reactions, utilizing robust catalysts and optimized reaction conditions to maximize yield and purity. The process often includes steps for purification and isolation to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: Non-8-ene-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone into corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the carbonyl groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are used for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted diketones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Non-8-ene-2,4-dione has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
- Acetylacetone (2,4-pentanedione)
- Benzoylacetone (1-phenyl-1,3-butanedione)
- Dibenzoylmethane (1,3-diphenyl-1,3-propanedione)
These compounds, while similar in structure, differ in their reactivity and specific applications, highlighting the unique properties of Non-8-ene-2,4-dione.
Properties
IUPAC Name |
non-8-ene-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-3-4-5-6-9(11)7-8(2)10/h3H,1,4-7H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUPHLVECZVUPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)CCCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80461857 | |
| Record name | 8-Nonene-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91273-98-2 | |
| Record name | 8-Nonene-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



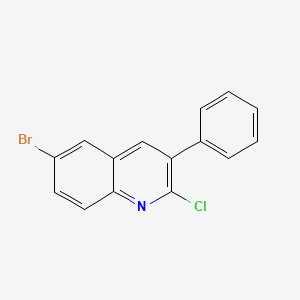
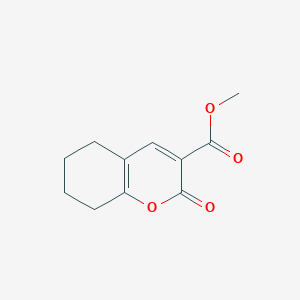
![tert-Butyl 2-[4-(diphenylsulphonium)phenoxy]acetate, nonaflate salt](/img/structure/B3031912.png)


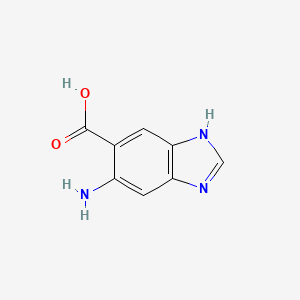
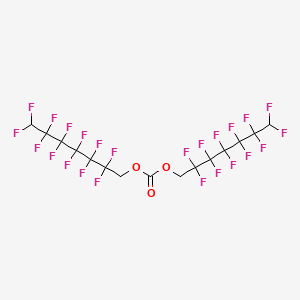
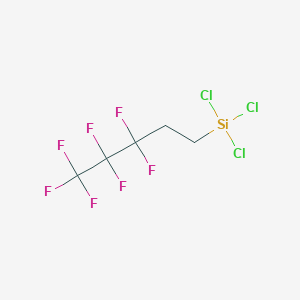
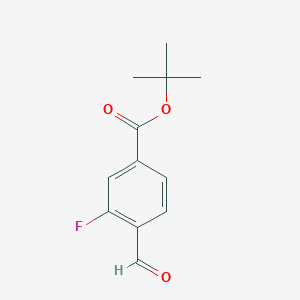
![3,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine](/img/structure/B3031924.png)
